4-BroMo-5,6-diMethoxy-1H-indole-2-carboxylic acid
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Overview
Description
4-Bromo-5,6-dimethoxy-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and methoxy groups on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6-dimethoxy-1H-indole-2-carboxylic acid typically involves the bromination of 5,6-dimethoxy-1H-indole-2-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the indole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,6-dimethoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted indoles with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of methoxy groups.
Reduction Reactions: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Scientific Research Applications
4-Bromo-5,6-dimethoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-1H-indole-2-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-Bromo-1H-indole-2-carboxylic acid: Lacks the methoxy groups, which can influence its solubility and chemical properties.
Uniqueness
4-Bromo-5,6-dimethoxy-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and methoxy groups on the indole ring. This combination of functional groups can enhance its reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C11H10BrNO4 |
---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
4-bromo-5,6-dimethoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10BrNO4/c1-16-8-4-6-5(9(12)10(8)17-2)3-7(13-6)11(14)15/h3-4,13H,1-2H3,(H,14,15) |
InChI Key |
AXBMAIKWQXGNEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=C(NC2=C1)C(=O)O)Br)OC |
Origin of Product |
United States |
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